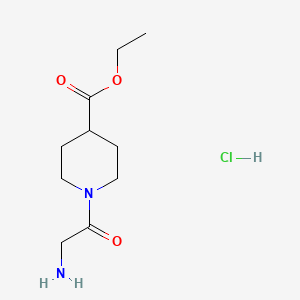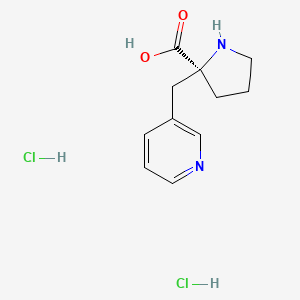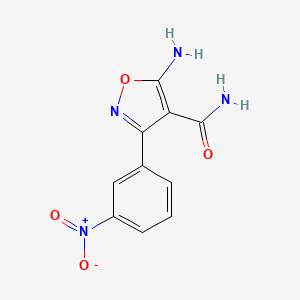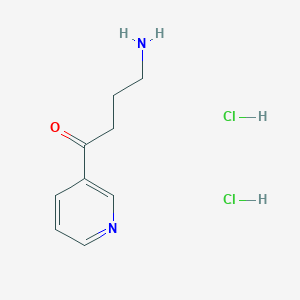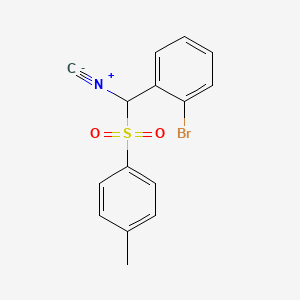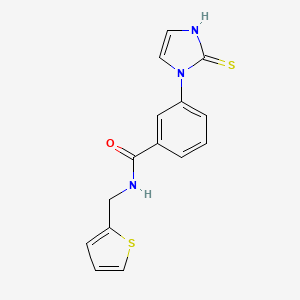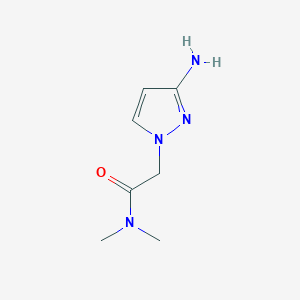
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
描述
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction can be carried out using a variety of methods, including conventional heating or microwave-assisted synthesis. The choice of solvent, temperature, and reaction time can significantly affect the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
科学研究应用
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research. Its unique chemical structure makes it a valuable compound in the development of new drugs, agrochemicals, and materials.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents allows for the creation of diverse chemical libraries.
Biology: Pyrazole derivatives, including this compound, have shown potential in biological studies. They can be used as probes to study enzyme mechanisms or as inhibitors for specific biological targets.
Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It has shown promise in the treatment of diseases such as malaria, leishmaniasis, and cancer.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism by which 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
相似化合物的比较
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is one of many pyrazole derivatives with similar structures and properties. Some similar compounds include:
2-(3-amino-1H-pyrazol-1-yl)acetic acid
3-(3-amino-1H-pyrazol-1-yl)propanoic acid
4-(3-amino-1H-pyrazol-1-yl)butanoic acid
These compounds share the pyrazole core but differ in their substituents and functional groups. The unique features of this compound, such as the N,N-dimethylacetamide moiety, contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGQGYJERSBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


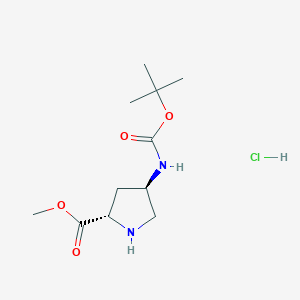
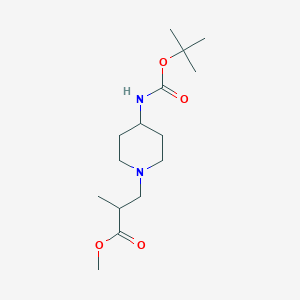
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
